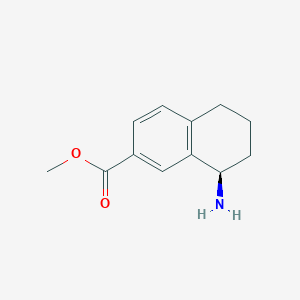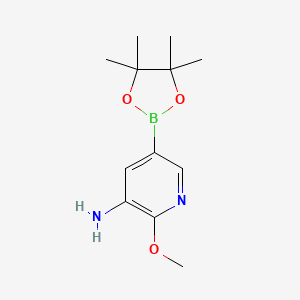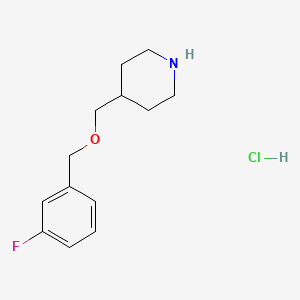![molecular formula C8H7N3O2 B1444800 Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate CAS No. 1033772-23-4](/img/structure/B1444800.png)
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate
Übersicht
Beschreibung
“Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate” is a chemical compound . It is a type of nitrogen-containing heterocycle . These types of compounds are important frameworks for the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .
Synthesis Analysis
The synthesis of “this compound” involves a new and straightforward route . This method involves a sequential opening/closing cascade reaction . The synthesis was carried out using 6-amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile and aniline . The process provided the desired products with moderate to good yields .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate and its derivatives have been synthesized through various methods. For example, a study detailed the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates from tetrahydropyridine carboxylates using Vilsmeier–Haack reagent and hydrazine (Verdecia et al., 1996). Another method involved the condensation of pyrazole-5-amine derivatives with activated carbonyl groups (Ghaedi et al., 2015).
Structural Analysis and Computational Study : The molecular structure of some derivatives, like 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester, has been studied using X-ray diffraction and density-functional-theory (DFT) calculations (Shen et al., 2012).
Biomedical Applications
Antibacterial Activity : Certain this compound derivatives have shown antibacterial properties. For instance, some synthesized 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids exhibited good antibacterial activity (Maqbool et al., 2014).
Antitumor Properties : Research has also explored the antitumor potential of these compounds. A study investigated the synthesis and biological properties of novel pyrazoles, including pyrazolo[3,4-b]pyridine derivatives, and found some to have antibacterial and antitumor properties (Hamama et al., 2012).
Antiviral Activity : New derivatives of this compound have been synthesized and shown to exhibit antiviral activity against various viruses, such as Herpes simplex and Mayaro virus (Bernardino et al., 2007).
Spectroscopy and Theoretical Studies
Spectroscopic Investigations : The vibrational spectra of derivatives like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid have been explored using FT-IR and FT-Raman spectra, complemented by DFT calculations (Bahgat et al., 2009).
Tautomerism Studies : The tautomerism and spontaneous transformation of certain pyrazolo[4,3-c]pyridines in different conditions have been examined, providing insights into their structural stability and transformations (Gubaidullin et al., 2014).
Wirkmechanismus
Target of Action
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate is a compound that has been evaluated for its potential in biomedical applications . It is suggested that it may act as an inhibitor of several important proteins, including cyclin-dependent kinase1, HIV reverse transcriptase, leucine zipper kinase, protein kinase, xanthine oxidase, interleukin-6 (IL-6), tumor necrosis factor alpha (TNF-), phosphodiesterase-4, and NAD(P)H oxidases .
Mode of Action
It is believed to interact with its targets, leading to changes in their function . For instance, it may inhibit the activity of cyclin-dependent kinase1, a key regulator of cell cycle progression .
Biochemical Pathways
this compound likely affects multiple biochemical pathways due to its interaction with various targets . These pathways could include those involved in cell cycle regulation, viral replication, inflammation, and oxidative stress .
Pharmacokinetics
Its bioavailability could be influenced by factors such as its molecular weight and lipophilicity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. For example, if it inhibits cyclin-dependent kinase1, it could potentially disrupt cell cycle progression and exert anti-cancer effects .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the presence of other substances in the body could affect its absorption and distribution . Additionally, factors such as pH and temperature could potentially impact its stability and activity .
Biochemische Analyse
Biochemical Properties
Methyl 1H-pyrazolo[4,3-B]pyridine-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with enzymes such as tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The interaction with TRKs suggests that this compound may influence signaling pathways that are crucial for cellular functions. Additionally, this compound has been found to exhibit inhibitory activity against certain cytochrome P450 isoforms, indicating its potential role in modulating metabolic processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, including the Ras/Erk, PLC-γ, and PI3K/Akt pathways . These pathways are essential for cell proliferation, differentiation, and survival. Furthermore, this compound has been shown to affect gene expression, leading to changes in cellular metabolism and function. The compound’s impact on these pathways underscores its potential as a therapeutic agent in treating diseases related to abnormal cell signaling and metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been identified as a TRK inhibitor, binding to the kinase domain of TRKs and preventing their activation . This inhibition disrupts downstream signaling pathways, thereby affecting cellular processes such as proliferation and differentiation. Additionally, the compound’s interaction with cytochrome P450 enzymes suggests a role in enzyme inhibition, which can lead to altered metabolic pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability and long-term impact on cellular function. The compound has demonstrated good plasma stability, maintaining its activity over extended periods . Studies have also shown that this compound can induce long-term changes in cellular function, particularly in the context of gene expression and metabolic processes . These findings highlight the compound’s potential for sustained therapeutic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit TRK activity and modulate cell signaling pathways without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including adverse impacts on liver function and overall metabolism . These dosage-dependent effects underscore the importance of careful dose optimization in therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. The compound’s inhibitory activity against cytochrome P450 enzymes suggests its role in modulating the metabolism of other drugs and endogenous compounds . This interaction can lead to changes in metabolite levels and overall metabolic balance, highlighting the compound’s potential impact on metabolic health.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of this compound within the body is crucial for its therapeutic efficacy and safety profile.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound has been found to localize to specific cellular compartments, including the cytoplasm and nucleus . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its sites of action. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Eigenschaften
IUPAC Name |
methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-13-8(12)6-3-2-5-7(10-6)4-9-11-5/h2-4H,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDBBFJAPMNVENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401242045 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1033772-23-4 | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033772-23-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1H-pyrazolo[4,3-b]pyridine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401242045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















